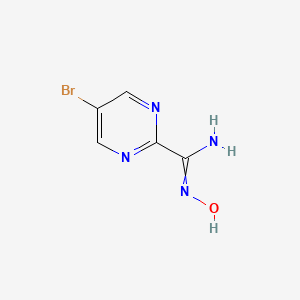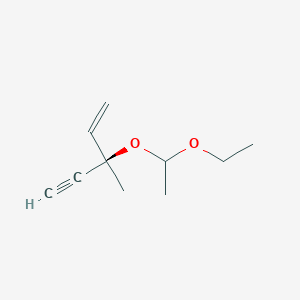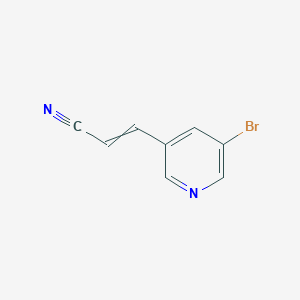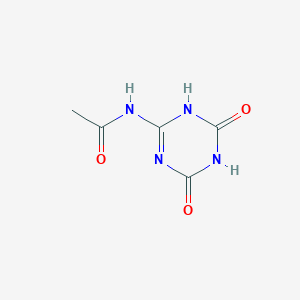![molecular formula C7H6BrN3O B11717550 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol](/img/structure/B11717550.png)
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol is a heterocyclic compound that features a bromine atom at the 6th position, an imidazo[1,2-a]pyrimidine core, and a methanol group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant . The cyclization is promoted by bromination, and no base is required .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid.
Reduction: Imidazo[1,2-a]pyrimidine-2-methanol.
Substitution: 6-Aminoimidazo[1,2-a]pyrimidine-2-methanol or 6-Thioimidazo[1,2-a]pyrimidine-2-methanol.
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but lacks the bromine atom and methanol group.
Imidazo[1,2-a]pyrimidine: Similar core structure but lacks the bromine atom and methanol group.
6-Chloroimidazo[1,2-a]pyrimidine-2-methanol: Similar structure with a chlorine atom instead of bromine.
Uniqueness
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol is unique due to the presence of both the bromine atom and the methanol group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, while the methanol group can form hydrogen bonds, both of which can affect the compound’s interaction with biological targets .
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
(6-bromoimidazo[1,2-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-5-1-9-7-10-6(4-12)3-11(7)2-5/h1-3,12H,4H2 |
InChI Key |
JDIONLWYPUXPQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=CN21)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B11717468.png)
![4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane](/img/structure/B11717469.png)

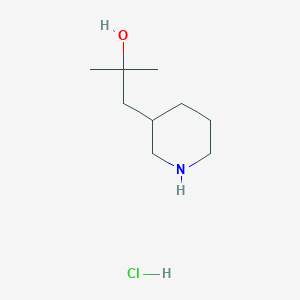

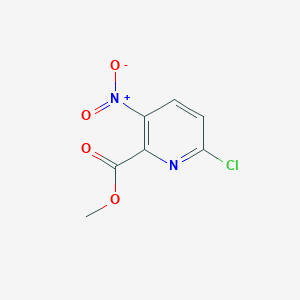
![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)
